Aminopromazine hydrochloride

Description

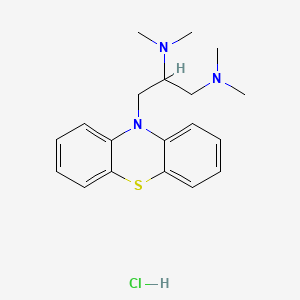

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

18704-89-7 |

|---|---|

Molecular Formula |

C19H26ClN3S |

Molecular Weight |

363.9 g/mol |

IUPAC Name |

1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C19H25N3S.ClH/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22;/h5-12,15H,13-14H2,1-4H3;1H |

InChI Key |

ISZDANQLTTVSKO-UHFFFAOYSA-N |

SMILES |

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |

Canonical SMILES |

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aminopromazine HCl, Aminopromazine hydrochloride |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Studies of Aminopromazine Hydrochloride

Academic Synthesis Methodologies for Aminopromazine (B1665993) Hydrochloride

The synthesis of aminopromazine hydrochloride involves the construction of the core phenothiazine (B1677639) structure and the subsequent attachment of the characteristic aminoalkyl side chain.

The fundamental precursor for the synthesis of aminopromazine is the phenothiazine tricycle. The general synthesis of 10-aminoalkyl-phenothiazines typically begins with phenothiazine itself. The key reaction step is the N-alkylation of the phenothiazine nitrogen with a suitable aminoalkyl halide.

For aminopromazine, the specific side chain is 2-(dimethylamino)-3-(dimethylamino)propyl. A common synthetic route involves the reaction of phenothiazine with a haloalkylamine derivative in the presence of a strong base, such as sodium amide, to facilitate the deprotonation of the phenothiazine nitrogen.

Key Precursors:

Phenothiazine

1-chloro-N,N,N',N'-tetramethylpropane-2,3-diamine (or a related halogenated precursor for the side chain)

Sodium Amide (or other suitable base)

Reaction Optimization: The efficiency of this N-alkylation reaction is subject to optimization of several parameters. unchainedlabs.com The choice of solvent, reaction temperature, and the nature of the base can significantly influence the yield and purity of the final product. Automated reaction optimization platforms can be employed to systematically study variables like temperature, pressure, and reagent concentrations to enhance reaction efficiency. unchainedlabs.comnih.gov For instance, kinetic studies and the use of specialized reactors allow for real-time monitoring and adjustment of conditions to minimize side products and maximize the yield of the desired N-substituted phenothiazine. unchainedlabs.com The table below outlines typical variables considered in such optimization studies.

| Parameter | Variable Range | Purpose |

| Temperature | -15 °C to 200 °C | To control reaction rate and selectivity. |

| Base | NaNH₂, NaH, K₂CO₃ | To deprotonate the phenothiazine nitrogen. |

| Solvent | Toluene, Xylene, DMF | To solubilize reactants and influence reactivity. |

| Pressure | Ambient to 400 psi | To control reactions involving gaseous reagents or to shift equilibrium. |

| Catalyst | Phase-transfer catalysts | To facilitate the reaction between immiscible phases. |

This table is a generalized representation of parameters considered for optimizing N-alkylation reactions in phenothiazine synthesis, based on principles of reaction optimization. unchainedlabs.comnih.gov

Aminopromazine possesses a chiral center at the C2 position of the propane (B168953) side chain. fda.gov Consequently, it exists as a racemic mixture. The development of stereoselective synthesis methods is a significant goal in medicinal chemistry to isolate enantiomers that may have different pharmacological profiles.

While specific literature on the stereoselective synthesis of aminopromazine is scarce, general principles of stereoselective synthesis can be applied. mdpi.com These approaches often involve either using a chiral precursor or employing a chiral catalyst.

Chiral Pool Synthesis: This approach would utilize a chiral starting material that already contains the required stereocenter. For aminopromazine, this could involve starting with a chiral amino alcohol precursor to build the side chain before its attachment to the phenothiazine ring.

Asymmetric Catalysis: A modern approach involves using a chiral catalyst to induce stereoselectivity in the reaction. For example, a stereoselective reduction of a ketone precursor or a stereoselective alkylation could establish the desired stereocenter. mdpi.com Recent advances in photoredox catalysis combined with biocatalysis have enabled the stereoselective synthesis of various chiral amino compounds, a strategy that could potentially be adapted for aminopromazine synthesis. nih.govnih.gov

Investigation of this compound Derivatives and Analogues

The modification of a lead compound like aminopromazine is a standard strategy in medicinal chemistry to improve its properties or to discover new activities. This process, known as pharmacomodulation, involves the systematic synthesis and evaluation of derivatives and analogues. if-pan.krakow.pl

The design of novel phenothiazine analogues is guided by established structure-activity relationships (SAR). The goal is to modulate the interaction of the molecule with its biological targets. europa.eu Key design principles for modifying the phenothiazine scaffold include:

Modification of the Side Chain (N10 position): The nature of the aminoalkyl side chain is critical. if-pan.krakow.pl

Length: A three-carbon chain between the phenothiazine nitrogen and the terminal amine is often considered optimal for certain activities. if-pan.krakow.pl Shortening or lengthening this chain can drastically alter the compound's properties. if-pan.krakow.pl

Amine Type: The terminal amine group (e.g., aliphatic vs. heterocyclic like piperazine (B1678402) or piperidine) influences potency and the side-effect profile. if-pan.krakow.plfirsthope.co.in For instance, incorporating the amine into a piperazine ring is a common strategy. firsthope.co.in

Substitution on the Phenothiazine Ring (C2 position): Introducing small, electron-withdrawing groups (e.g., -Cl, -CF₃) at the C2 position of the phenothiazine ring generally enhances the activity of many neuroleptic phenothiazines. if-pan.krakow.plfirsthope.co.in The potency can be influenced by the nature of this substituent. if-pan.krakow.pl

Core Tricyclic Structure Modification: Replacing the phenothiazine core with related tricyclic structures, such as carbazoles or dibenzoazepines, is another strategy to explore new pharmacological space and potentially improve selectivity for specific biological targets. acs.org

The synthesis of phenothiazine derivatives follows established chemical pathways. For example, to explore the effect of different ring substituents, a substituted diphenylamine (B1679370) can be used as a starting material, which is then cyclized with sulfur. Alternatively, direct substitution on the pre-formed phenothiazine ring can be performed, although this can sometimes lead to issues with regioselectivity.

Once synthesized, the structural characterization of these new derivatives is crucial. academie-sciences.fr A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the compounds.

Common Characterization Techniques:

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework (¹H and ¹³C NMR), confirming the structure and connectivity of atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. rsc.org |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C-N, C-S, aromatic rings). |

| X-ray Crystallography | Provides the exact three-dimensional structure of the molecule in the solid state, confirming stereochemistry and conformation. researchgate.net |

For example, a study on novel phenylaminopyrazole derivatives detailed a one-pot condensation reaction and used NMR and mass spectrometry to unambiguously identify the resulting isomers. nih.gov Similar rigorous characterization would be applied to any newly synthesized aminopromazine analogue. mdpi.com

SAR studies systematically investigate how changes in a molecule's structure affect its biological activity. For phenothiazines, decades of research have produced a well-defined set of SAR principles. if-pan.krakow.plfirsthope.co.in

Key SAR Findings for the Phenothiazine Core:

The Tricyclic Core: The three-ring phenothiazine system is fundamental for the activity of this class of compounds. firsthope.co.in

C2-Position Substituent: The presence and nature of a substituent at the C2 position significantly modulate activity. An electron-withdrawing group is often favorable. if-pan.krakow.plfirsthope.co.in The order of potency for some antipsychotic phenothiazines has been reported as: -SO₂NR₂ > -CF₃ > -CO-CH₃ > -Cl. if-pan.krakow.pl

Side Chain at N10-Position:

A propyl (three-carbon) linker between the ring nitrogen and the side chain amine is crucial for the dopamine (B1211576) receptor antagonist activity seen in many antipsychotic phenothiazines. if-pan.krakow.pl

Modifying this chain, for instance by incorporating bulkier groups or different heterocyclic amines (e.g., piperazine), can lead to changes in potency and receptor selectivity. firsthope.co.inacs.org

Other Ring Positions: Substitution at positions other than C2 can also influence activity, sometimes by introducing steric hindrance that can improve selectivity for a particular receptor. acs.org For example, docking studies have suggested that introducing steric bulk at the 7-position of the phenothiazine ring could improve selectivity against certain serotonin (B10506) receptors. acs.org

These relationships are often summarized in tables to compare the effects of different modifications, guiding the design of future analogues with potentially enhanced therapeutic profiles. mdpi.comresearchgate.net

Mechanistic Investigations of Aminopromazine Hydrochloride Action

Molecular Target and Receptor Interaction Profiling

The initial step in characterizing the pharmacological profile of Aminopromazine (B1665993) hydrochloride involves identifying its molecular targets and defining its interactions with various receptors. This is achieved through a combination of sophisticated in vitro techniques that provide data on binding affinity, selectivity, and functional effects.

Ligand-binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays measure the strength of the interaction between a ligand (in this case, Aminopromazine hydrochloride) and its receptor. The affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding affinity.

Radioligand displacement assays are a common and robust method for determining the binding affinity of an unlabeled compound. In this technique, a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The unlabeled test compound, this compound, is then added at increasing concentrations. By competing with the radioligand for the same binding site, this compound displaces the radioligand. The concentration of this compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound for the receptor.

An alternative to radioligand assays is the use of mass spectrometry (MS) to detect and quantify the binding of a ligand to its target. This label-free approach offers high specificity and sensitivity. In a typical setup, a mixture of the receptor and this compound is allowed to reach equilibrium. The receptor-ligand complexes are then separated from the unbound ligand, and the amount of bound ligand is quantified by MS. This technique can provide valuable information on binding affinity and stoichiometry without the need for radioactive materials.

Phenothiazine (B1677639) derivatives are known to interact with a variety of neurotransmitter receptors. Therefore, a crucial aspect of investigating this compound's mechanism of action is to determine its selectivity for different receptor subtypes. This is typically achieved by conducting binding assays across a panel of receptors, including dopamine (B1211576) (D1, D2, etc.), serotonin (B10506) (5-HT1A, 5-HT2A, etc.), muscarinic acetylcholine (M1-M5), and histamine (H1, H2, etc.) receptors. The relative binding affinities (Ki values) for each receptor subtype reveal the compound's selectivity profile.

Based on the known pharmacology of similar phenothiazines like Trimeprazine, it is anticipated that this compound would exhibit antagonist activity at histamine H1 receptors, muscarinic acetylcholine receptors, and dopamine D2 receptors. A comprehensive receptor screening would quantify these interactions and identify any additional targets.

To illustrate the type of data generated, the following table presents hypothetical binding affinities of a phenothiazine compound at various receptors, as would be determined through comprehensive ligand-binding assays.

| Receptor Subtype | Binding Affinity (Ki in nM) |

| Dopamine D2 | 25 |

| Serotonin 5-HT2A | 50 |

| Muscarinic M1 | 15 |

| Histamine H1 | 5 |

This table is for illustrative purposes to show the type of data obtained from receptor selectivity studies and does not represent actual data for this compound.

Beyond simple binding, it is important to investigate more complex interactions such as allosteric modulation and functional selectivity. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the endogenous ligand.

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate certain signaling pathways downstream of a single receptor while having a neutral or inhibitory effect on other pathways. Investigating these phenomena for this compound would involve functional assays that measure different downstream signaling events (e.g., G-protein activation, second messenger production) in response to receptor activation in the presence of the compound.

Ligand-Binding Assays and Affinity Determination

Enzymatic Interaction Studies

Enzyme inhibition assays are conducted to determine if this compound can block the activity of specific enzymes. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation. The concentration of this compound that reduces the enzyme's activity by 50% (IC50) is a key parameter. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

In Vitro Enzyme Inhibition Assays

There is a significant gap in the scientific literature concerning in vitro enzyme inhibition assays conducted specifically with this compound. Consequently, no data tables containing inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for this compound against any specific enzyme can be provided. For context, studies on other phenothiazines have often explored their inhibitory effects on a range of enzymes, including but not limited to acetylcholinesterase and various cytochrome P450 enzymes. However, without direct experimental evidence, it is not scientifically accurate to extrapolate these findings to this compound.

Modulation of Key Enzymatic Pathways Relevant to Phenothiazine Pharmacodynamics

The pharmacodynamics of phenothiazines are complex and often involve the modulation of multiple enzymatic pathways. These can include pathways related to dopamine metabolism and signaling, given the common antipsychotic effects of this drug class. However, no research findings were identified that specifically detail the modulation of any key enzymatic pathways by this compound. Therefore, a data-driven analysis of its impact on phenothiazine-relevant pharmacodynamic pathways is not possible at this time.

Molecular Signaling Cascade Analysis

The downstream effects of many pharmacologically active compounds are mediated through their influence on intracellular signaling cascades. This includes the modulation of second messengers and the phosphorylation state of key regulatory proteins.

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous cellular processes. The modulation of its production by adenylyl cyclase or its degradation by phosphodiesterases is a common mechanism of drug action. Regrettably, there are no published studies that have investigated the effect of this compound on cAMP production or signaling pathways.

The reversible phosphorylation of proteins, controlled by kinases and phosphatases, is a fundamental mechanism for regulating cellular function. While other phenothiazines have been shown to influence protein kinase activity, no studies were found that specifically examine the impact of this compound on protein phosphorylation or dephosphorylation events.

Pharmacological Classification and Receptor Subtype Profiling of Aminopromazine Hydrochloride

Detailed Pharmacological Classification within the Phenothiazine (B1677639) Antipsychotic Class

Phenothiazine antipsychotics are structurally categorized into three main groups based on the chemical nature of the side chain attached to the nitrogen atom of the central tricyclic ring system. nih.govnih.gov This classification is pharmacologically significant as the side chain structure influences the drug's potency and its affinity for various receptors. auburn.edu The three classes are:

Aliphatic compounds: These possess a simple, flexible, open-chain alkyl amine substituent.

Piperidine compounds: These feature a piperidine ring in the side chain.

Piperazine (B1678402) compounds: These are characterized by a piperazine ring in the side chain. nih.govdrugbank.com

Aminopromazine (B1665993) hydrochloride, with the chemical name 10-[2,3-Bis(Dimethylamino)propyl]phenothiazine, possesses a flexible three-carbon propyl chain with two dimethylamino groups attached. nih.govchemspider.com This acyclic, open-chain structure firmly places Aminopromazine within the aliphatic subclass of phenothiazine antipsychotics. drugbank.com Other well-known members of this group include Chlorpromazine (B137089) and Promazine. nih.govdrugbank.com Generally, aliphatic phenothiazines are considered low-potency antipsychotics compared to the piperazine derivatives. auburn.edu

Comparative Receptor Binding Profiles with Other Phenothiazines and Related Pharmacophores

The pharmacological effects of phenothiazines are a direct result of their ability to bind to a wide range of neurotransmitter receptors. researchgate.netauburn.edu While specific, quantitative receptor binding data (such as Ki values, the dissociation constant for an inhibitor) for Aminopromazine are not extensively documented in publicly available literature, its profile can be inferred from its structural class. Phenothiazines are known to interact with dopamine (B1211576), serotonin (B10506), histamine, adrenergic, and muscarinic cholinergic receptors. acs.orgauburn.edu

The primary antipsychotic action of this class is mediated by the blockade of dopamine D2 receptors in the mesolimbic pathways of the brain. nih.govnih.gov However, their affinity for other receptors contributes to their broader pharmacological profile. A comparative analysis of receptor binding affinities for representative compounds from the three main phenothiazine subclasses illustrates the variations within the broader class.

Below is an interactive data table summarizing the approximate receptor binding affinities (Ki in nM) for key receptors for representative phenothiazine compounds. A lower Ki value indicates a higher binding affinity. jumedicine.com

| Receptor | Chlorpromazine (Aliphatic) | Thioridazine (Piperidine) | Fluphenazine (Piperazine) | Receptor Function/Effect of Blockade |

|---|---|---|---|---|

| Dopamine D2 | 3.1 | 3.5 | 0.4 | Antipsychotic effects |

| Serotonin 5-HT2A | 2.5 | 6.0 | 1.7 | Modulation of negative symptoms and motor effects |

| Histamine H1 | 0.5 | 2.0 | 1.5 | Sedation |

| Alpha-1 Adrenergic | 2.1 | 2.7 | 2.0 | Hypotension, dizziness |

| Muscarinic M1 | 13 | 10 | 130 | Anticholinergic effects (e.g., dry mouth, blurred vision) |

Data are compiled from multiple sources and should be considered approximate. Actual values may vary between studies due to different experimental conditions. nih.govthecarlatreport.com

As an aliphatic phenothiazine, Aminopromazine's receptor binding profile is expected to be broadly similar to that of Chlorpromazine, exhibiting potent antagonism at dopamine D2, histamine H1, and alpha-1 adrenergic receptors, with moderate affinity for muscarinic M1 receptors. auburn.edudrugbank.com

Functional Receptor Characterization in Experimental Systems

Functional characterization in experimental systems, such as in vitro cell-based assays, determines the intrinsic activity of a compound at a receptor after binding. researchgate.netresearchgate.net It classifies the compound as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by an agonist), a partial agonist, or an inverse agonist.

Specific functional assay data for Aminopromazine are scarce in scientific literature. However, based on the well-established pharmacology of first-generation phenothiazine antipsychotics, Aminopromazine is functionally characterized as a competitive antagonist at its primary targets. auburn.edunih.govnih.gov

Dopamine D2 Receptors: The principal mechanism of action for the antipsychotic effects of phenothiazines is the functional blockade of postsynaptic D2 receptors. nih.gov Aminopromazine, as a member of this class, acts as a D2 receptor antagonist, thereby reducing dopaminergic neurotransmission in key brain circuits. auburn.edu

Other Receptors: Consistent with its expected binding profile, Aminopromazine is presumed to function as an antagonist at histamine H1, alpha-1 adrenergic, serotonin 5-HT2A, and muscarinic M1 receptors. This antagonist activity at various receptors underlies many of the other pharmacological effects associated with this class of drugs. researchgate.netauburn.edu

While this functional profile is inferred from its classification and the known pharmacology of related compounds, detailed characterization using modern techniques like cell-based second messenger assays or electrophysiological recordings specific to Aminopromazine is not extensively reported.

Advanced Analytical Methodologies for Aminopromazine Hydrochloride Research

Chromatographic Techniques for Analysis and Purification in Research Settings

Chromatographic methods are central to the analysis and purification of Aminopromazine (B1665993) hydrochloride in research environments. These techniques separate the compound from impurities and degradation products, allowing for accurate quantification and isolation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenothiazine (B1677639) derivatives like Aminopromazine hydrochloride. The development of a robust HPLC method is critical for achieving accurate and reproducible results. A typical approach involves reversed-phase chromatography, which is well-suited for the analysis of polar molecules such as this compound.

Method development for this compound often begins with the selection of an appropriate stationary phase, commonly a C18 or C8 column, which provides the necessary hydrophobicity for retaining the analyte. The mobile phase composition is then optimized to achieve the desired separation. A common mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of this compound and, consequently, its retention on the column. Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to ensure the efficient elution of all components in a sample mixture.

Detection is typically carried out using a UV detector, as the phenothiazine ring system of this compound exhibits strong absorbance in the ultraviolet region. The selection of an appropriate wavelength is crucial for sensitivity and selectivity. For related phenothiazines, detection wavelengths are often set around 254 nm. orientjchem.org

A stability-indicating RP-HPLC method for the related compound promethazine (B1679618) hydrochloride utilized a Symmetry Shield RP8 column with a gradient elution of a potassium phosphate buffer and a mixture of acetonitrile and methanol. orientjchem.org Similarly, a method for chlorpromazine (B137089) hydrochloride used an ODS C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol. iosrphr.org These examples provide a solid foundation for developing a specific method for this compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis | Parameter | Condition | | --- | --- | | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase A | 0.02 M Potassium Dihydrogen Orthophosphate Buffer (pH adjusted to 3.0) dntb.gov.ua | | Mobile Phase B | Acetonitrile/Methanol (60:40 v/v) orientjchem.org | | Gradient | Time (min) | %B | | | 0 | 30 | | | 45 | 60 | | | 50 | 65 | | | 52 | 30 | | | 65 | 30 | | Flow Rate | 1.0 mL/min orientjchem.org | | Column Temperature | 25°C orientjchem.org | | Detection Wavelength | 254 nm orientjchem.org | | Injection Volume | 10 µL orientjchem.org |

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. These advantages are attributed to the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

The principles of UPLC method development for this compound are analogous to those for HPLC but are adapted to the capabilities of the UPLC system. The goal is to leverage the increased efficiency of the smaller particle columns to achieve superior separation of this compound from its related substances. The development of a UPLC method would involve screening various stationary phases (e.g., BEH C18) and optimizing the mobile phase composition and gradient profile to achieve the desired separation in a shorter timeframe.

Forced degradation studies are an integral part of developing a stability-indicating UPLC method. rjptonline.org These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The UPLC method must then be capable of separating the intact drug from these degradation products, demonstrating its specificity. rjptonline.org The shorter run times of UPLC make it a highly efficient tool for the routine analysis and stability testing of this compound in a research setting.

Table 2: Hypothetical UPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for rapid elution and separation |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Detection | Photodiode Array (PDA) Detector scanning from 200-400 nm |

| Injection Volume | 1.0 µL nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Sample Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of phenothiazine derivatives like this compound, which may have limited volatility, derivatization is often necessary to increase their thermal stability and volatility for GC analysis.

In a research context, GC-MS can be used to identify and quantify impurities in samples of this compound. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint," allowing for the confident identification of the compounds present in the sample. jmchemsci.com

The development of a GC-MS method for this compound would involve selecting an appropriate derivatizing agent, optimizing the GC temperature program to ensure adequate separation, and defining the MS parameters for sensitive detection. The use of a mass selective detector provides high specificity, which is particularly useful for the analysis of complex matrices. mdpi.com

Table 3: Representative GC-MS Parameters for the Analysis of this compound Derivatives

| Parameter | Condition |

|---|---|

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temperature of 150°C, ramped to 300°C |

| Derivatization | Silylation or acetylation to increase volatility |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for the structural elucidation and purity assessment of this compound. These methods provide detailed information about the molecular structure and can detect the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. jchps.com Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.

In ¹H NMR spectroscopy, the chemical shift of each proton provides information about its local electronic environment. The integration of the signals corresponds to the relative number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenothiazine ring system, as well as signals for the protons of the aminopropyl side chain.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). Together, ¹H and ¹³C NMR, along with two-dimensional NMR techniques (such as COSY, HSQC, and HMBC), can be used to unambiguously assign the structure of this compound and identify any impurities present. core.ac.uk The presence of unexpected signals in the NMR spectra can indicate the presence of impurities or degradation products, making NMR a valuable tool for purity assessment. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Features of this compound

| Structural Feature | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Phenothiazine Ring) | 6.8 - 7.5 | 115 - 145 |

| Aliphatic Protons (Propyl Chain) | 1.8 - 4.0 | 25 - 60 |

| Methyl Protons (Amine Groups) | 2.2 - 2.8 | 40 - 50 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. The phenothiazine nucleus in this compound contains a chromophore that absorbs UV radiation, making this technique suitable for its analysis.

In a research setting, UV-Vis spectroscopy can be used to determine the concentration of this compound in solution by measuring its absorbance at a specific wavelength, known as the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. The λmax for phenothiazine derivatives typically falls within the range of 250-320 nm. For instance, the related compound chlorpromazine hydrochloride exhibits a maximum wavelength (λmax) at 314 nm.

A UV-Vis spectrum of this compound would be recorded by scanning a solution of the compound over a range of wavelengths to identify the λmax. This wavelength can then be used for quantitative measurements. UV-Vis spectroscopy is also a useful tool for monitoring the stability of this compound, as the formation of degradation products can lead to changes in the UV-Vis spectrum.

Table 5: Typical UV-Vis Spectroscopic Data for a Phenothiazine Derivative like this compound

| Parameter | Value |

|---|---|

| Solvent | 0.1 M Hydrochloric Acid |

| Wavelength Scan Range | 200 - 400 nm |

| Wavelength of Maximum Absorbance (λmax) | Approximately 255 nm and 305 nm |

| Molar Absorptivity (ε) at λmax | Dependent on the specific λmax |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique indispensable for the unequivocal identification and structural elucidation of pharmaceutical compounds such as this compound. The technique provides precise information on the molecular weight of the analyte and offers insights into its chemical structure through the analysis of its fragmentation patterns.

The molecular weight of the parent compound, Aminopromazine, is 327.487 g/mol , corresponding to its chemical formula C₁₉H₂₅N₃S. nist.govnih.gov For this compound, the molecular weight is 363.9 g/mol . nih.gov In mass spectrometry, Aminopromazine typically forms a protonated molecule [M+H]⁺. High-resolution mass spectrometry can determine the exact mass of this ion, which can then be used to confirm the elemental composition.

When subjected to fragmentation, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the Aminopromazine ion breaks apart in a predictable manner, yielding characteristic product ions. While specific fragmentation data for Aminopromazine is not extensively detailed in the provided results, the fragmentation pathways of structurally similar phenothiazines, like Chlorpromazine, can provide a model. Common fragmentation patterns for phenothiazine derivatives involve the cleavage of the side chain attached to the nitrogen atom of the phenothiazine ring system. For instance, studies on Chlorpromazine show characteristic fragment ions at m/z 86.0964 (C₅H₁₂N⁺) and m/z 58.0651 (C₃H₈N⁺), which correspond to the dimethylaminopropyl side chain. nju.edu.cn Similar fragments would be expected for Aminopromazine, aiding in its identification in complex matrices. Electron ionization (EI) mass spectra also provide key fragments; for Aminopromazine, major peaks have been noted at m/z 198 and m/z 58. nih.gov

Table 1: Molecular Information for Aminopromazine and its Hydrochloride Salt

| Compound | Chemical Formula | Molecular Weight (g/mol) | PubChem CID |

|---|---|---|---|

| Aminopromazine | C₁₉H₂₅N₃S | 327.5 nih.gov | 19392 nih.gov |

| This compound | C₁₉H₂₆ClN₃S | 363.9 nih.gov | 20040946 nih.gov |

Method Validation for Academic Research Applications

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. scielo.brjddtonline.info For academic research involving this compound, validating the analytical methods ensures the reliability, consistency, and accuracy of the data generated. scielo.br The core validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deyoutube.comiajps.com Selectivity is a more general term that refers to the extent to which a method can determine particular analytes in a mixture without interference from other components. iupac.orgechemi.com While the terms are often used interchangeably in the pharmaceutical sector, IUPAC recommends the use of "selectivity". youtube.com

In practice, for a chromatographic method like HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from peaks of potential interferents. scielo.br This can be assessed by:

Spiking Studies: Analyzing a sample (e.g., a placebo or matrix) spiked with this compound and its known impurities or related substances. The method should be able to separate and identify the main analyte peak without interference. loesungsfabrik.deechemi.com

Forced Degradation: Subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. globalresearchonline.net The analytical method must be able to separate the intact drug from these degradation products, thus demonstrating its stability-indicating nature. orientjchem.org

Blank Analysis: Analyzing a blank sample (containing all components except the analyte) to ensure no interfering peaks are present at the retention time of this compound. youtube.com

Linearity and Range

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. iajps.comeuropa.eu This is typically evaluated by analyzing a series of standards at different concentrations and examining the plot of signal versus concentration. The relationship is often expressed by the correlation coefficient (r²) of the linear regression, which should ideally be close to 1.0 (e.g., >0.99). orientjchem.orgnih.gov

The Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. europa.eu The required range depends on the application of the analytical method. europa.eu

Table 2: Typical Analytical Ranges Based on Method Application

| Type of Test | Typical Range (% of Test Concentration) |

|---|---|

| Assay of an Active Substance | 80% to 120% scielo.breuropa.eu |

| Content Uniformity | 70% to 130% scielo.br |

| Determination of an Impurity | Limit of Quantitation (LOQ) to 120% of the specification limit scielo.br |

| Dissolution Testing | +/- 20% of the specified range scielo.br |

For example, in a study validating a UV-Vis spectrophotometric method for Chlorpromazine hydrochloride, linearity was established over a specific concentration range, yielding a correlation coefficient of R² = 0.988.

Precision and Robustness

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. iajps.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically assessed at two levels:

Repeatability (Intra-assay Precision): Assesses the precision under the same operating conditions over a short interval of time. This is determined by performing a minimum of 9 measurements covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of 6 determinations at 100% of the test concentration. europa.eu

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Acceptance criteria for precision depend on the assay, but for an active pharmaceutical ingredient (API) assay, an RSD of ≤2% is often required.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage. For an HPLC method, robustness is tested by intentionally varying parameters such as:

Mobile phase pH (e.g., ±0.2 units) orientjchem.org

Mobile phase composition (e.g., ±2%)

Column temperature (e.g., ±5°C) orientjchem.org

Flow rate (e.g., ±10%) orientjchem.org

Different column lots orientjchem.org

The effect of these variations on the analytical results (e.g., peak retention time, resolution, and quantitation) is evaluated against system suitability criteria to ensure the method remains valid.

Table 3: Example of Robustness Testing Parameters for an HPLC Method

| Parameter | Variation |

|---|---|

| Flow Rate | ± 0.1 mL/min |

| Column Temperature | ± 5 °C orientjchem.org |

| Mobile Phase pH | ± 0.2 orientjchem.org |

| Wavelength | ± 2 nm |

Preclinical in Vitro and in Silico Research on Aminopromazine Hydrochloride

Cell-Based Pharmacological Assays

Cell-based assays are crucial for elucidating the pharmacological effects of a compound at a cellular level. These assays can reveal how a substance interacts with cellular receptors, modulates signaling pathways, and is taken up and distributed within cells.

Functional assays in heterologous expression systems, where a specific receptor is expressed in a cell line that does not naturally produce it, allow for the precise study of ligand-receptor interactions. For phenothiazines like promazine and propiomazine, which are structurally related to aminopromazine (B1665993), their antagonist activities at various receptors have been characterized. drugbank.com Promazine acts as an antagonist at dopamine (B1211576) receptors (types 1, 2, and 4), serotonin (B10506) receptors (5-HT2A and 5-HT2C), muscarinic receptors (M1-M5), alpha(1)-adrenergic receptors, and histamine H1-receptors. drugbank.com Propiomazine exhibits a similar profile, with antagonist activity at dopamine, serotonin, muscarinic, alpha(1)-adrenergic, and histamine H1 receptors. drugbank.com The antipsychotic effects of these compounds are attributed to their antagonism at dopamine and serotonin receptors. drugbank.com

Interactive Data Table: Receptor Antagonist Profile of Related Phenothiazines

| Compound | Receptor Target | Activity |

| Promazine | Dopamine D1, D2, D4 | Antagonist |

| Serotonin 5-HT2A, 5-HT2C | Antagonist | |

| Muscarinic M1-M5 | Antagonist | |

| Alpha(1)-Adrenergic | Antagonist | |

| Histamine H1 | Antagonist | |

| Propiomazine | Dopamine D1, D2, D4 | Antagonist |

| Serotonin 5-HT2A, 5-HT2C | Antagonist | |

| Muscarinic M1-M5 | Antagonist | |

| Alpha(1)-Adrenergic | Antagonist | |

| Histamine H1 | Antagonist |

Phenothiazines are known to modulate several key signaling pathways within cancer cells, which may provide insights into the potential cellular effects of aminopromazine hydrochloride. brieflands.com These compounds can disrupt critical cancer signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways, to inhibit cell proliferation and induce apoptosis. brieflands.com For instance, chlorpromazine (B137089) has been shown to modulate p53, Ras, and dopamine receptor D2 (DRD2), which are involved in regulating the cell cycle, metastasis, and chemoresistance. brieflands.com In endometrial cancer models, chlorpromazine downregulates IGF-IR and PI3K/Akt phosphorylation through DRD2. brieflands.com In glioblastoma cells, it disrupts K-Ras membrane localization, which leads to apoptosis and autophagy. brieflands.com

Interactive Data Table: Cellular Pathway Modulation by Related Phenothiazines

| Compound | Cell Line/Model | Modulated Pathway | Observed Effect |

| Chlorpromazine | Endometrial Cancer | DRD2/IGF-IR/PI3K/Akt | Downregulation of phosphorylation |

| Glioblastoma | K-Ras | Disruption of membrane localization, leading to apoptosis and autophagy | |

| General Phenothiazines | Various Cancer Cells | PI3K/Akt/mTOR | Inhibition |

| MAPK/ERK1/2 | Inhibition |

The cellular uptake and subcellular distribution of a drug are critical to its mechanism of action. Studies on chlorpromazine have provided insights into its subcellular effects. One study on prion-infected cells found that chlorpromazine alters the subcellular distribution and metabolism of the disease-associated prion protein (PrPSc) but not the normal cellular form (PrPC). cureffi.org This suggests a specific interaction with pathological protein aggregates within the cell. The general mechanism of cellular uptake for many drugs, including those that act on the central nervous system, involves passage across the cell membrane, which can be influenced by the drug's physicochemical properties. nih.gov

Computational and In Silico Modeling Approaches

Computational modeling provides a theoretical framework for understanding drug-protein interactions and the dynamic behavior of these complexes, offering valuable insights for drug design and mechanism of action studies. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. researchgate.net This method can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. A molecular docking study of phenothiazines with Calcium/calmodulin-dependent protein kinase IV (CAMK IV), a potential drug target in various diseases, demonstrated that these compounds can bind effectively at the active site of the receptor. researchgate.net Such studies help in understanding the structural basis of the pharmacological activity of this class of compounds. researchgate.net

Interactive Data Table: Example of Molecular Docking of a Phenothiazine (B1677639)

| Ligand | Protein Target | Key Finding |

| Phenothiazine | Calcium/calmodulin-dependent protein kinase IV (CAMK IV) | Successful binding at the active site, indicating potential for inhibition. |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the mechanisms of drug binding at an atomic level. mdpi.com An investigation into the nature of disorder in chlorpromazine hydrochloride solvatomorphs utilized a combination of nuclear magnetic resonance (NMR) crystallography and molecular dynamics simulations. nih.gov These simulations provided a deeper understanding of the dynamics and stability of the aliphatic side chain of chlorpromazine, which is crucial for its interaction with biological targets. nih.gov Such studies highlight the importance of understanding the conformational flexibility of a drug molecule and how it influences its binding to a receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

The antipsychotic activity of phenothiazines is significantly influenced by substitutions at two key positions: the 2-position of the phenothiazine ring and the nature of the aminoalkyl side chain at the 10-position. slideshare.netcutm.ac.inslideshare.net Electron-withdrawing substituents at the 2-position, such as a trifluoromethyl group, are known to enhance antipsychotic potency more than a chlorine atom. nih.govjohnshopkins.edu The length of the side chain at position 10 is also critical; a three-carbon chain between the nitrogen of the phenothiazine ring and the terminal amino group is considered optimal for neuroleptic activity. slideshare.netslideshare.net Deviations from this, either shortening or lengthening the chain, lead to a drastic decrease in activity. slideshare.net

Furthermore, the terminal amino group is required to be tertiary for maximal activity. slideshare.netcutm.ac.in Increasing the size of the N-alkyl substituents on this amino group can reduce antidopaminergic and antipsychotic effects. slideshare.net These structural features are believed to facilitate a conformation that mimics dopamine, allowing for competitive antagonism at dopamine receptors. nih.govjohnshopkins.edunih.govsemanticscholar.org The protonated amino group of the side chain is thought to form hydrogen bonds with the substituent at the 2-position, contributing to this dopamine-like arrangement. slideshare.netslideshare.net

Based on these established SAR principles, the chemical structure of aminopromazine can be analyzed to predict its activity. The specific substituents and the side chain conformation of aminopromazine would be key determinants of its interaction with dopamine receptors and consequently its antipsychotic efficacy.

Interactive Table: Structure-Activity Relationship Principles for Phenothiazine Derivatives

| Structural Feature | Impact on Antipsychotic Activity | Reference |

| Substitution at 2-position | Electron-withdrawing groups increase activity. | slideshare.net |

| Side chain at 10-position | A three-carbon chain is optimal for neuroleptic activity. | slideshare.netslideshare.net |

| Terminal Amino Group | Must be tertiary for maximum activity. | cutm.ac.in |

| N-Alkyl Substituents | Increasing size larger than methyl decreases activity. | cutm.ac.in |

Prediction of Potential Molecular Targets and Off-Targets

In silico methods are instrumental in predicting the potential molecular targets and off-targets of a drug candidate, providing insights into its mechanism of action and potential for adverse effects. For this compound, as a member of the phenothiazine class, its primary molecular targets are presumed to be dopamine receptors, particularly the D2 subtype, which is a hallmark of first-generation antipsychotics. nih.gov The therapeutic effects of phenothiazines in treating psychosis are largely attributed to the blockade of these receptors in the brain's mesolimbic pathway. nih.govjohnshopkins.edunih.govsemanticscholar.org

Beyond its primary target, in silico screening and studies on related phenothiazine compounds suggest a broader polypharmacological profile. Molecular docking studies have explored the interaction of phenothiazines with various other receptors and enzymes. For instance, cholinesterases have been identified as potential targets for some phenothiazine derivatives. nih.govacs.org This suggests that aminopromazine could also exhibit some activity at these enzymes, which might contribute to both its therapeutic and side-effect profile.

The off-target effects of antipsychotic medications are a significant clinical consideration, and in silico predictions can help to anticipate these. plos.orgnih.gov Phenothiazines are known to interact with a range of other receptors, which are considered off-targets in the context of their antipsychotic action. These can include:

Histamine receptors (e.g., H1) : Blockade of these receptors is associated with sedative effects.

Adrenergic receptors (e.g., alpha-1) : Interaction with these receptors can lead to cardiovascular side effects such as orthostatic hypotension. nih.gov

Serotonin receptors : Various serotonin receptor subtypes may be affected, contributing to the complex pharmacological profile. plos.org

GABA receptors : Some phenothiazines, like clozapine and olanzapine, have been shown to interact with GABA receptors. plos.org

Interactive Table: Predicted Potential Molecular Targets and Off-Targets for the Phenothiazine Class

| Target Type | Potential Target | Predicted Effect of Interaction | Reference |

| Primary Target | Dopamine D2 Receptor | Antipsychotic Efficacy | nih.gov |

| Potential Target | Cholinesterases | Modulation of Cholinergic Signaling | nih.govacs.org |

| Off-Target | Histamine H1 Receptor | Sedation | plos.org |

| Off-Target | Alpha-1 Adrenergic Receptor | Orthostatic Hypotension | nih.gov |

| Off-Target | Serotonin Receptors | Varied, contributes to overall pharmacology | plos.org |

| Off-Target | GABA Receptors | Potential modulation of GABAergic system | plos.org |

| Off-Target | Dynamin | Inhibition of Endocytosis | researchgate.net |

Preclinical in Vivo Research on Aminopromazine Hydrochloride Non Clinical Models

Pharmacodynamic Studies in Relevant Animal Models (Focus on Mechanism and Target Engagement)

Pharmacodynamic studies in animal models are designed to investigate how a drug affects the body. For a compound like aminopromazine (B1665993) hydrochloride, a phenothiazine (B1677639) derivative, these studies would primarily focus on its interaction with the central nervous system.

Neuropharmacological Models for Receptor Occupancy and Functional Effects

A critical aspect of understanding the mechanism of action for neuroleptic drugs is determining their receptor occupancy, particularly at dopamine (B1211576) D2 receptors. nih.gov In vivo receptor occupancy studies are essential to correlate the extent of target engagement with the observed pharmacological effects. nih.govmeliordiscovery.com These studies help in establishing a therapeutic window and understanding the relationship between drug concentration and its on-target activity.

While specific data for aminopromazine hydrochloride is unavailable, a typical investigation would involve administering the compound to rodents, such as rats or mice, and then assessing the degree to which it binds to specific receptors in the brain. researchgate.net Techniques like positron emission tomography (PET) or ex vivo autoradiography with radiolabeled ligands are often employed for this purpose.

Functional effects are typically evaluated using behavioral models that are sensitive to dopamine receptor modulation. For instance, the conditioned avoidance response (CAR) test is a standard preclinical assay used to predict the antipsychotic potential of a compound. nih.gov Other models might assess a drug's impact on locomotor activity, catalepsy, and other behaviors known to be influenced by dopamine pathways.

Table 1: Illustrative Neuropharmacological Models for Assessing Antipsychotic-like Activity

| Model | Animal Species | Measured Endpoint | Pharmacological Relevance |

| Conditioned Avoidance Response (CAR) | Rat, Mouse | Inhibition of avoidance response | Predictive of clinical antipsychotic efficacy |

| Amphetamine-Induced Hyperlocomotion | Rat, Mouse | Reduction of stimulant-induced hyperactivity | Assesses dopamine D2 receptor antagonism |

| Catalepsy Test | Rat, Mouse | Induction of cataleptic immobility | Measures extrapyramidal side-effect liability |

| Prepulse Inhibition (PPI) of Startle | Rat, Mouse | Restoration of sensorimotor gating deficits | Models deficits observed in schizophrenia |

Investigation of Systemic Pharmacological Effects in Defined Animal Models

Beyond the central nervous system, it is crucial to understand the systemic pharmacological effects of a new drug candidate. For phenothiazines, which are known to interact with various receptor systems, this is particularly important. Studies in animal models would typically investigate the cardiovascular, respiratory, and gastrointestinal effects of this compound.

For example, cardiovascular assessments in anesthetized or conscious animals, such as dogs or non-human primates, would monitor parameters like blood pressure, heart rate, and electrocardiogram (ECG) to identify any potential cardiovascular liabilities. researchgate.net Respiratory function would be assessed by measuring breathing rate and tidal volume. Gastrointestinal motility studies would evaluate the drug's impact on transit time.

Animal Model Selection and Justification for Mechanistic Research

The choice of animal models is a critical component of preclinical research. iomcworld.orgyoutube.com Rodents, particularly rats and mice, are the most commonly used species in neuropharmacology due to their well-characterized genetics, established behavioral paradigms, and physiological similarities to humans in key aspects of brain function. nih.gov

For mechanistic studies of a compound like this compound, the selection of a particular animal model would be justified based on the specific research question. For instance, to study the compound's effect on specific neurotransmitter systems, genetically modified mice with altered receptor expression could be employed. For behavioral studies, the choice of species and strain would be based on their suitability for the specific behavioral test being conducted.

Exploration of Potential Off-Target Pharmacological Effects in Vivo

Off-target effects, where a drug interacts with unintended molecular targets, are a significant consideration in drug development as they can lead to adverse effects. nih.govresearchgate.netnih.gov Phenothiazines are known to have a broad pharmacological profile, interacting with not only dopamine receptors but also with adrenergic, cholinergic, histaminergic, and serotonergic receptors. nih.gov

In vivo studies to explore potential off-target effects of this compound would involve a battery of tests to assess its activity at these other receptor systems. This could include measuring changes in physiological parameters known to be modulated by these receptors. For example, effects on blood pressure could indicate adrenergic receptor activity, while changes in body temperature might suggest an interaction with histaminergic or serotonergic systems. Functional observational batteries in rodents are often used as a primary screen to detect a wide range of potential off-target central and peripheral nervous system effects.

Future Directions and Emerging Research Avenues for Aminopromazine Hydrochloride

Exploration of Novel Molecular Targets and Uncharacterized Pathways

While the primary mechanism of action of many phenothiazines involves the antagonism of dopamine (B1211576) receptors, recent research into related compounds suggests that their therapeutic potential may extend to other molecular targets. drugbank.comnih.gov The exploration of these novel targets and their associated pathways is a key area for future investigation of Aminopromazine (B1665993) hydrochloride.

Recent studies on various phenothiazine (B1677639) derivatives have revealed interactions with targets beyond the central nervous system's dopaminergic pathways. For instance, some phenothiazines have been identified as potential modulators of cholinesterase activity, which could have implications for neurodegenerative diseases like Alzheimer's. acs.orgnih.govnih.gov Furthermore, computational and experimental studies have pointed towards the anti-apoptotic protein BCL-2 as a potential target for phenothiazine compounds, suggesting a role in cancer therapy. frontiersin.org These findings encourage a broader investigation into the molecular interactions of Aminopromazine hydrochloride to uncover previously uncharacterized pathways and therapeutic possibilities. The potential for drug repurposing is significant, with studies showing that phenothiazines like trifluoperazine (B1681574) and chlorpromazine (B137089) exhibit anticancer activity. nih.gov

Future research should systematically screen this compound against a diverse panel of receptors, enzymes, and signaling proteins. Identifying new binding partners will be the first step in elucidating novel mechanisms of action and potentially expanding its clinical utility into areas such as oncology and neurodegenerative disorders.

| Potential Novel Target Class | Rationale for Investigation | Potential Therapeutic Area |

| Cholinesterases | Some phenothiazine derivatives show modulatory effects on these enzymes. acs.orgnih.govnih.gov | Alzheimer's Disease, other neurodegenerative disorders |

| Anti-apoptotic Proteins (e.g., BCL-2) | Certain phenothiazines have been shown to interact with BCL-2, suggesting a role in apoptosis induction. frontiersin.org | Cancer |

| Kinases | Many cellular processes are regulated by kinases, and some phenothiazines have shown kinase inhibitory activity. nih.gov | Cancer, Inflammatory Diseases |

| Ion Channels | Modulation of ion channels can affect neuronal excitability and other physiological processes. | Neurological Disorders, Cardiovascular Diseases |

Development of Advanced Analytical Tools for High-Throughput Screening and Profiling

To efficiently explore the expanded therapeutic potential of this compound and its analogues, the development of advanced analytical tools for high-throughput screening (HTS) is essential. mdpi.com HTS allows for the rapid testing of large numbers of compounds for their biological activity, accelerating the drug discovery process. tdcommons.ai

Traditional analytical methods for phenothiazines, while robust, may not be suitable for the demands of HTS. Recent advancements in analytical chemistry, however, offer promising solutions. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection have been developed for the sensitive analysis of phenothiazines in biological samples. nih.gov Furthermore, the combination of liquid chromatography with electrochemistry and mass spectrometry (LC/electrochemistry/MS) provides a powerful tool for studying the electrochemical oxidation pathways of phenothiazine derivatives and can be adapted for screening purposes. researchgate.net

The development of cell-based assays in 96- or 384-well formats is a cornerstone of modern HTS. mdpi.com For this compound, this could involve creating cell lines that express specific target receptors (both known and novel) and utilizing reporter gene systems or fluorescent probes to measure receptor activation or inhibition. nih.gov For example, high-throughput behavioral assays using larval zebrafish have emerged as a valuable platform for screening novel psychoactive compounds. mdpi.com Such an in vivo system could be adapted to screen for novel effects of this compound derivatives.

| Analytical Technique | Application in this compound Research | Advantages |

| HPLC with Electrochemical/Fluorescence Detection | Quantification in biological matrices for pharmacokinetic and screening studies. nih.gov | High sensitivity and specificity. |

| LC/Electrochemistry/MS | Elucidation of metabolic pathways and identification of active metabolites. researchgate.net | Provides structural information on metabolites and degradation products. |

| Cell-Based HTS Assays | Screening of compound libraries for activity at specific molecular targets. mdpi.comnih.gov | High-throughput capability, provides data on cellular activity. |

| Zebrafish Behavioral Assays | In vivo screening for novel neuropharmacological effects. mdpi.com | In vivo relevance, higher throughput than mammalian models. |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Research

To gain a comprehensive understanding of the cellular and systemic effects of this compound, the integration of "omics" technologies is a promising research avenue. Proteomics and metabolomics, the large-scale study of proteins and metabolites respectively, can provide an unbiased view of the biological perturbations induced by a drug.

Metabolomic profiling has already been employed to investigate the metabolic changes associated with antipsychotic treatments, including those with phenothiazine structures. nih.govnih.gov These studies have revealed alterations in pathways related to energy metabolism, lipids, and amino acids. mdpi.com By applying metabolomics to studies of this compound, researchers can identify specific metabolic signatures associated with its efficacy and potential side effects. For instance, a study on fatal intoxication by chlorpromazine in mice used metabolomics to identify potential biomarkers. mdpi.com

Proteomics can complement these findings by identifying changes in protein expression and post-translational modifications. This can help to pinpoint the specific signaling pathways and cellular machinery affected by this compound. The integration of these omics datasets can provide a systems-level understanding of the drug's mechanism of action, potentially revealing new biomarkers for treatment response and identifying novel therapeutic targets.

Advanced Computational Chemistry Approaches for Targeted Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict and analyze drug-receptor interactions at the atomic level. nih.gov These approaches are particularly valuable for the targeted design of new this compound derivatives with improved efficacy and reduced side effects.

Structure-based drug design (SBDD) can be employed when the three-dimensional structure of a target protein is known. frontiersin.org Molecular docking simulations can predict the binding mode of this compound to its receptors, providing insights into the key interactions that determine its affinity and selectivity. researchgate.net This information can then be used to design new molecules with optimized binding properties. For example, molecular docking has been used to study the interactions of phenothiazine derivatives with targets like the BCL-2 protein and various cancer-related proteins. frontiersin.orgresearchgate.net

In cases where the target structure is unknown, ligand-based drug design methods can be utilized. These approaches use the structures of known active molecules to build a pharmacophore model, which defines the essential features required for biological activity. This model can then be used to virtually screen large compound libraries to identify new potential drug candidates. The combination of in silico screening with in vitro and in vivo testing creates a powerful workflow for the discovery of novel phenothiazine derivatives. acs.orgnih.govnih.gov Mathematical models can also be developed to predict molecular interactions, making the research process more efficient. drugtargetreview.com

Investigating Stereochemical Influences on Pharmacological Activity of this compound Enantiomers

Many drugs exist as stereoisomers, or enantiomers, which are mirror images of each other. nih.gov Although they have the same chemical formula, enantiomers can have different pharmacological properties because biological systems, such as receptors and enzymes, are themselves chiral. hospitalpharmacyeurope.combohrium.com Therefore, investigating the stereochemical influences on the pharmacological activity of this compound is a critical area for future research.

It is possible that one enantiomer of this compound is responsible for the desired therapeutic effects (the eutomer), while the other (the distomer) may be inactive or contribute to adverse effects. hospitalpharmacyeurope.com This has been observed for other phenothiazine derivatives, such as methotrimeprazine, where the levorotatory isomer is significantly more active at dopamine and serotonin (B10506) receptors. nih.gov

Future research should focus on the stereoselective synthesis or separation of the individual enantiomers of this compound. mdpi.com Once isolated, the pharmacological and toxicological profiles of each enantiomer should be characterized independently. This could lead to the development of a single-enantiomer version of the drug with an improved therapeutic index, offering greater efficacy and/or better tolerability. wikipedia.org

| Research Avenue | Description | Potential Outcome |

| Stereoselective Synthesis/Separation | Development of methods to obtain pure enantiomers of this compound. mdpi.com | Availability of individual enantiomers for pharmacological testing. |

| Chiral Pharmacodynamics | In vitro and in vivo comparison of the activity of each enantiomer at various molecular targets. nih.gov | Identification of the eutomer and distomer. |

| Chiral Pharmacokinetics | Study of the absorption, distribution, metabolism, and excretion of each enantiomer. hospitalpharmacyeurope.com | Understanding of potential differences in drug exposure. |

| Development of Enantiopure Drug | Formulation and clinical evaluation of the single, more active enantiomer. wikipedia.org | A new therapeutic agent with an improved risk-benefit profile. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the identity and purity of aminopromazine hydrochloride?

- Methodological Answer :

- Structural Characterization : Use nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the molecular structure. For example, the molecular formula of aminopromazine dihydrochloride is reported as C₁₇H₂₃BrCl₂N₂O (CAS 109935-79-7) , though discrepancies exist in other sources (e.g., C₁₉H₂₅N₃S for the base compound) . Cross-validate with authoritative databases like Ashford’s Dictionary .

- Purity Assessment : Follow USP protocols for related phenothiazine derivatives, such as spectrophotometric absorbance measurements at specified wavelengths (e.g., 254 nm) . High-performance liquid chromatography (HPLC) with a C18 column and methanol-phosphate buffer mobile phase can resolve impurities, as demonstrated for similar hydrochlorides .

Q. How should researchers assess the stability of this compound under different storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light conditions. Monitor degradation via HPLC or UV-Vis spectroscopy. For reference, chlorpromazine hydrochloride is stored at 4°C in acetonitrile to prevent decomposition .

- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under long-term storage. Note that phenothiazines are prone to oxidation; include antioxidant stabilizers if necessary .

Advanced Research Questions

Q. What methodological considerations are critical when designing in vitro studies to evaluate the receptor binding affinity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement assays (e.g., [³H]spiperone for dopamine D2 receptors). Ensure competitive binding conditions with appropriate controls (e.g., nonspecific binding with haloperidol).

- Data Interpretation : Account for nonspecific interactions by validating results with structurally unrelated ligands. Phenothiazines like promazine exhibit affinity for multiple receptors (e.g., serotonin, histamine), necessitating multi-target screening .

Q. How can researchers resolve discrepancies in reported pharmacological data for this compound across different studies?

- Methodological Answer :

- Systematic Review : Compare experimental variables such as purity (≥95% vs. lower grades ), solvent systems (e.g., acetonitrile vs. aqueous buffers ), and assay conditions (pH, temperature).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for inter-study heterogeneity. Cross-reference with USP monographs for standardized methodologies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (classified as H330: "Fatal if inhaled" for related compounds) .

- Emergency Measures : Maintain access to poison control centers (e.g., +1-800-424-9300 in the US) and antidotes (e.g., activated charcoal for ingestion). Follow OSHA guidelines for phenothiazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.